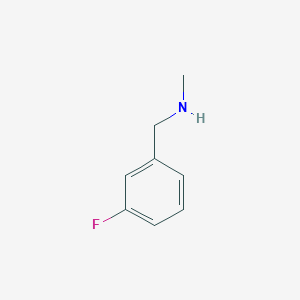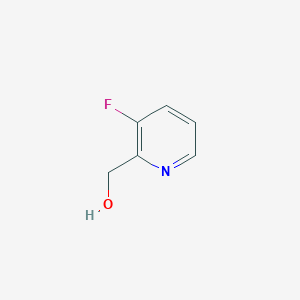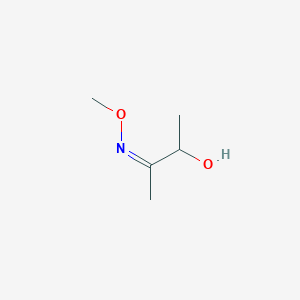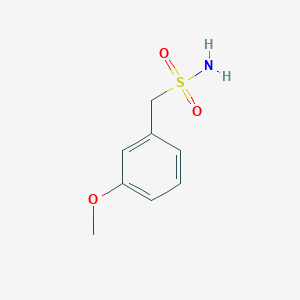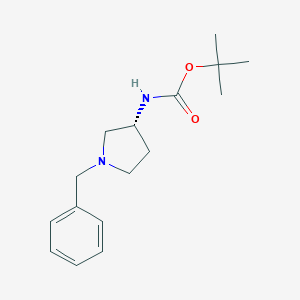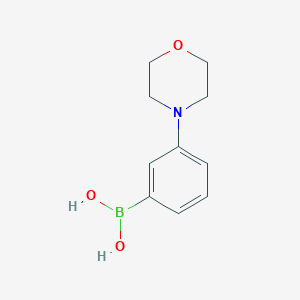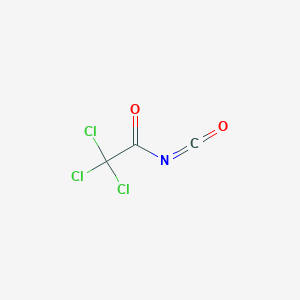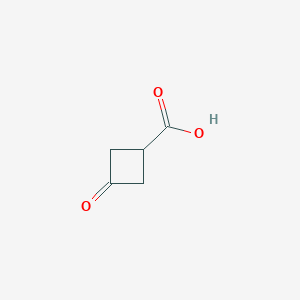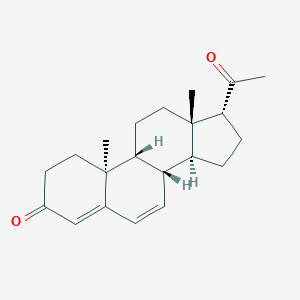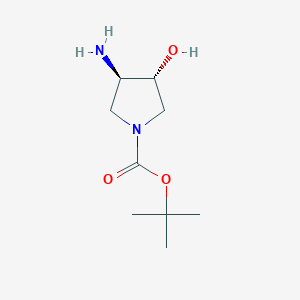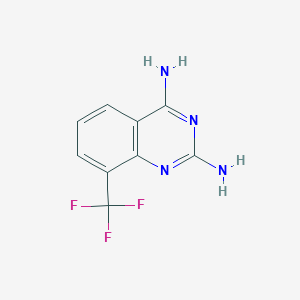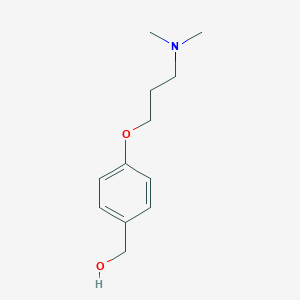
(4-(3-(Dimethylamino)propoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-(3-(Dimethylamino)propoxy)phenyl)methanol is a molecule that contains a dimethylamino group attached to a phenyl ring through a propoxy linker. This structure is related to various compounds studied for their electronic absorption and fluorescence properties, as well as their potential interactions with biological molecules such as proteins .
Synthesis Analysis
While the exact synthesis of (4-(3-(Dimethylamino)propoxy)phenyl)methanol is not detailed in the provided papers, related compounds have been synthesized through various organic reactions. For instance, a compound with a similar dimethylamino phenyl motif was synthesized and crystallized, indicating the potential for (4-(3-(Dimethylamino)propoxy)phenyl)methanol to be synthesized and studied in a crystalline form . Additionally, the synthesis of related methanone derivatives through Diels-Alder reactions suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol could potentially be synthesized through similar methods .
Molecular Structure Analysis
The molecular structure of compounds similar to (4-(3-(Dimethylamino)propoxy)phenyl)methanol has been analyzed using various techniques. For example, the crystal structure of a related dioxolane compound was determined, which could provide insights into the conformational preferences and potential intramolecular interactions of (4-(3-(Dimethylamino)propoxy)phenyl)methanol . The presence of intramolecular hydrogen bonds in the related structures suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may also exhibit such interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with dimethylamino phenyl groups has been explored in the context of their interactions with solvents and proteins. The fluorescence study of a related diene compound attached to serum albumins demonstrates the potential for (4-(3-(Dimethylamino)propoxy)phenyl)methanol to participate in bioconjugation reactions and serve as a fluorescence probe . Furthermore, the study of hydrogen bonding interactions in a chromene derivative indicates that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may also engage in specific interactions that affect its electronic absorption and emission transitions .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-(3-(Dimethylamino)propoxy)phenyl)methanol can be inferred from studies on related compounds. The solvatochromic fluorescence behavior of a related diene suggests that (4-(3-(Dimethylamino)propoxy)phenyl)methanol may exhibit similar solvent-dependent properties . Additionally, the impact of hydrogen bonding on the spectral characteristics of a chromene derivative provides a basis for predicting how (4-(3-(Dimethylamino)propoxy)phenyl)methanol might interact with solvents and other molecules . The antimicrobial and antioxidant activities of related methanone derivatives also suggest potential biological activities for (4-(3-(Dimethylamino)propoxy)phenyl)methanol .
科学的研究の応用
Electropolymerization Studies : A study by Bıyıklıoğlu and Alp (2017) focused on synthesizing and examining the electropolymerization properties of compounds including 3-(4-{3-[3-(dimethylamino)phenoxy]propoxy}phenyl)propan-1-ol. The compounds showed non-aggregated behavior in various solvents and demonstrated electropolymerization on electrodes during anodic potential scans, highlighting their potential in material science and electrochemistry applications (Bıyıklıoğlu & Alp, 2017).
Photophysical and Photochemical Properties : Research by Liu et al. (2019) explored the photophysical and photochemical properties of compounds related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol. They studied the intermolecular hydrogen bond structure of the complex and provided insights into the excited-state hydrogen bond mechanisms, suggesting applications in molecular sensing and spectroscopy (Liu et al., 2019).
Enantioselective Epoxidation : A study by Lu et al. (2008) reported the synthesis of (1R,3S,4S)-2-Azanorbornyl-3-methanol, which was used as a catalyst for the enantioselective epoxidation of α,β-enones. This illustrates the potential application of related compounds in asymmetric synthesis and catalysis (Lu et al., 2008).
Fluorescence Studies in Protein Environments : Singh and Darshi (2004) studied the fluorescence properties of compounds related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol in various media, including protein environments. This research can contribute to the development of fluorescent probes for biological applications (Singh & Darshi, 2004).
Intramolecular Proton Transfer Studies : Chen et al. (2019) investigated the excited-state intramolecular proton transfer (ESIPT) process of a compound structurally related to (4-(3-(Dimethylamino)propoxy)phenyl)methanol. This study offers insights into solvent effects on ESIPT reactions, relevant to photochemistry and molecular design (Chen et al., 2019).
Conformational Studies in Molecular Structures : Niu et al. (2015) synthesized and characterized tris(2-(dimethylamino)phenyl)methanol, providing insights into the roles of hydrogen bonds in molecular conformational conversions. This research is significant for understanding molecular dynamics and design (Niu et al., 2015).
Electroluminescent Conjugated Polyelectrolytes : A study by Huang et al. (2004) synthesized polyelectrolyte derivatives using compounds including N,N-dimethylamino groups, indicating potential applications in electroluminescent devices and materials science (Huang et al., 2004).
Safety And Hazards
特性
IUPAC Name |
[4-[3-(dimethylamino)propoxy]phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)8-3-9-15-12-6-4-11(10-14)5-7-12/h4-7,14H,3,8-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCIFBOMXUAJPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432824 |
Source


|
| Record name | {4-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(Dimethylamino)propoxy)phenyl)methanol | |
CAS RN |
426831-08-5 |
Source


|
| Record name | {4-[3-(Dimethylamino)propoxy]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20432824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

